molecular formula C20H16O2 B13903886 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde CAS No. 75472-37-6

4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B13903886
CAS No.: 75472-37-6
M. Wt: 288.3 g/mol
InChI Key: CKNNSHKBBBMMOM-UHFFFAOYSA-N
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Description

4’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C20H16O2 It is a derivative of biphenyl, where a benzyloxy group is attached to one of the phenyl rings, and an aldehyde group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group on the biphenyl structure. This can be achieved through the reaction of 4-hydroxybiphenyl with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Aldehyde Group: The next step involves the introduction of the aldehyde group. This can be done through a formylation reaction, such as the Vilsmeier-Haack reaction, where the benzyloxybiphenyl is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: While specific industrial production methods for 4’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Types of Reactions:

    Oxidation: The aldehyde group in 4’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: 4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-(Benzyloxy)[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or a building block in the synthesis of biologically active compounds.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

    4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4’-(Benzyloxy)[1,1’-biphenyl]-2-amine: Similar structure but with an amine group instead of an aldehyde group.

Uniqueness: 4’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both the benzyloxy and aldehyde groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

CAS No.

75472-37-6

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)benzaldehyde

InChI

InChI=1S/C20H16O2/c21-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-15-17-4-2-1-3-5-17/h1-14H,15H2

InChI Key

CKNNSHKBBBMMOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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